molecular formula C5H10ClNO3S B13452655 3-Methoxypyrrolidine-1-sulfonylchloride

3-Methoxypyrrolidine-1-sulfonylchloride

Cat. No.: B13452655
M. Wt: 199.66 g/mol
InChI Key: LVOOVYHOTSRSPV-UHFFFAOYSA-N
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Description

3-Methoxypyrrolidine-1-sulfonylchloride is a chemical compound with the molecular formula C5H10ClNO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrrolidine-1-sulfonylchloride typically involves the reaction of pyrrolidine derivatives with sulfonyl chloride reagents. One common method includes the reaction of 3-methoxypyrrolidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyrrolidine-1-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone .

Scientific Research Applications

3-Methoxypyrrolidine-1-sulfonylchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypyrrolidine-1-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

  • 3-Methoxypyrrolidine-1-sulfonylchloride
  • 3-(Methoxymethyl)pyrrolidine-1-sulfonylchloride
  • Pyrrolidine-1-sulfonylchloride

Comparison: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. Compared to other sulfonyl chlorides, it may exhibit different steric and electronic properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C5H10ClNO3S

Molecular Weight

199.66 g/mol

IUPAC Name

3-methoxypyrrolidine-1-sulfonyl chloride

InChI

InChI=1S/C5H10ClNO3S/c1-10-5-2-3-7(4-5)11(6,8)9/h5H,2-4H2,1H3

InChI Key

LVOOVYHOTSRSPV-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)S(=O)(=O)Cl

Origin of Product

United States

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